molecular formula C12H14F2N2O B13342503 (R)-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide

(R)-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide

Cat. No.: B13342503
M. Wt: 240.25 g/mol
InChI Key: NYUINMYDCLUGQU-ZETCQYMHSA-N
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Description

®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroethyl group attached to an indoline ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methylindoline.

    Formation of Intermediate: The 2,2-difluoroethanol is first converted into a suitable intermediate, such as 2,2-difluoroethyl tosylate, through a reaction with p-toluenesulfonyl chloride.

    Nucleophilic Substitution: The intermediate is then reacted with 3-methylindoline in the presence of a base, such as potassium carbonate, to form the desired product, ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: A precursor in the synthesis of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide.

    3-Methylindoline: Another precursor used in the synthesis.

    Difluoromethylated Ketoimines: Compounds with similar difluoroethyl groups.

Uniqueness

®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide is unique due to its specific combination of a difluoroethyl group and an indoline ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

(3R)-N-(2,2-difluoroethyl)-3-methyl-2,3-dihydro-1H-indole-4-carboxamide

InChI

InChI=1S/C12H14F2N2O/c1-7-5-15-9-4-2-3-8(11(7)9)12(17)16-6-10(13)14/h2-4,7,10,15H,5-6H2,1H3,(H,16,17)/t7-/m0/s1

InChI Key

NYUINMYDCLUGQU-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CNC2=CC=CC(=C12)C(=O)NCC(F)F

Canonical SMILES

CC1CNC2=CC=CC(=C12)C(=O)NCC(F)F

Origin of Product

United States

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